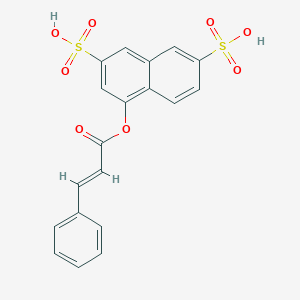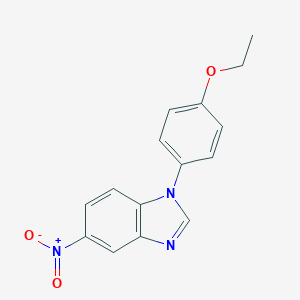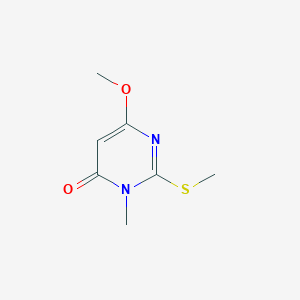
1-(2-Trifluoromethylphenyl)imidazoline-2-thione
Vue d'ensemble
Description
1-(2-Trifluoromethylphenyl)imidazoline-2-thione is a useful research compound. Its molecular formula is C10H7F3N2S and its molecular weight is 244.24g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Coordination Chemistry
- Formation of N-Heterocyclic Carbenes (NHCs): The tautomerization of mesomeric betaines derived from 2-(imidazolium-1-yl)phenolates to NHCs and their subsequent trapping as thiones or palladium complexes showcases the utility of these compounds in synthesizing novel heterocyclic systems. Such processes highlight the relevance of imidazoline-2-thione derivatives in developing new cyclic boron adducts and palladium complexes with potential catalytic applications (Liu et al., 2016).
Corrosion Inhibition
- Halogen-substituted Imidazoline Derivatives as Corrosion Inhibitors: Novel imidazoline derivatives, including those with halogen substitutions, have been studied for their effectiveness as corrosion inhibitors for metals in acidic environments. These studies demonstrate the potential of such compounds to provide protective coatings and treatments for metals, reducing the impact of corrosion in industrial applications (Zhang et al., 2015).
Antimicrobial and Antifungal Activities
- Synthesis of Aryl Derivatives for Biological Activities: The synthesis of 1-arylimidazolidine-2-thiones and their alkylation to produce biologically active derivatives, including those with potential antibacterial and antifungal properties, underscores the importance of these compounds in pharmaceutical research. Such studies contribute to the development of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Sztanke et al., 2006).
Electroluminescent Materials
- Development of Deep-Blue Fluorescence Molecules: Research into phenanthroimidazole derivatives with electron-withdrawing groups, like trifluoromethyl, for use in electroluminescent devices showcases the potential of imidazoline-2-thione derivatives in organic electronics. These compounds contribute to advancements in display technologies, offering materials for stable deep-blue emission with high external quantum efficiencies, which are crucial for the development of OLED devices (Wang et al., 2018).
Propriétés
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S/c11-10(12,13)7-3-1-2-4-8(7)15-6-5-14-9(15)16/h1-6H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEVDRLIPIJLJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948210 | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25372-17-2 | |
| Record name | 1,3-Dihydro-1-[2-(trifluoromethyl)phenyl]-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25372-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Trifluoromethylphenyl)imidazoline-2-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025372172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25372-17-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-benzylidenehydrazino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B506074.png)

![N-(4-chlorophenyl)-2-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B506076.png)
![2-[2-(1,3-Benzoxazol-2-yl)ethyl]-1,3-benzoxazole](/img/structure/B506079.png)
![2'-(p-Tolylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B506080.png)

![2-phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide](/img/structure/B506083.png)





![methyl 12,12-dimethyl-5-methylsulfanyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-4-carboxylate](/img/structure/B506096.png)
![2-methoxy-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B506097.png)
